molecular formula C10H13N3O B13255450 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Cat. No.: B13255450
M. Wt: 191.23 g/mol
InChI Key: JXMZWLUVWQRPEO-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H13N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline typically involves the reaction of aniline derivatives with imidazole precursors. One common method involves the reaction of 4-nitroaniline with 2-chloro-4,5-dihydro-1H-imidazole under basic conditions, followed by reduction of the nitro group to an amine . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aniline derivatives, depending on the electrophile used.

Scientific Research Applications

4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes. The aniline group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Similar structure but lacks the methoxy group.

    2-(p-Aminophenyl)-2-imidazoline: Another imidazole derivative with similar properties.

Uniqueness

4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

InChI

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13)

InChI Key

JXMZWLUVWQRPEO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)COC2=CC=C(C=C2)N

Origin of Product

United States

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